2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-acetohydrazide hybrid featuring a 1-ethyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. Its molecular formula is C₁₉H₁₇I₂N₅O₂S, with a molecular weight of 625.25 g/mol.
Properties
Molecular Formula |
C18H16I2N4O2S |
|---|---|
Molecular Weight |
606.2 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16I2N4O2S/c1-2-24-15-6-4-3-5-14(15)22-18(24)27-10-16(25)23-21-9-11-7-12(19)8-13(20)17(11)26/h3-9,26H,2,10H2,1H3,(H,23,25)/b21-9+ |
InChI Key |
LJOCAXAPPIJXGX-ZVBGSRNCSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative.
Condensation Reaction: The benzimidazole derivative is then subjected to a condensation reaction with 2-hydroxy-3,5-diiodobenzaldehyde in the presence of a base such as sodium acetate to form the desired hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydrazide group may form covalent bonds with nucleophilic residues in proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
Table 2: Bioactivity Comparison
Key Insight : The diiodo-hydroxy group in the target compound may improve antioxidant capacity compared to nitro or fluoro analogues , though this requires experimental validation.
Spectroscopic and Crystallographic Properties
- NMR Spectroscopy: The diiodo-phenyl group in the target compound would exhibit deshielded ¹H NMR signals (δ 8.2–8.5 ppm for aromatic protons) and distinct ¹³C shifts (δ 90–100 ppm for C-I bonds) compared to non-halogenated analogues (δ 7.3–7.8 ppm ). Benzimidazole protons typically resonate at δ 7.5–8.1 ppm .
- Crystallography: Similar benzimidazole-hydrazides (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks (N-H···O/N interactions ). The diiodo group may induce heavier crystal packing due to van der Waals interactions, resolvable via SHELX .
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic molecule known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
- CAS Number : 5963-48-4
- InChI Key : Provided in chemical databases.
The compound features a benzimidazole moiety, a sulfanyl group, and an acetohydrazide functional group, which contribute to its biological activity.
Structure
The structural formula can be represented as follows:
This unique arrangement of functional groups is essential for the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds bearing the benzimidazole nucleus demonstrated broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus, E. coli | 25 µg/ml |
| Benzimidazole Derivative B | P. aeruginosa | 50 µg/ml |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting tumor growth in different cancer cell lines. For example, research indicated that compounds similar to this one exhibited higher efficacy in 2D assays compared to 3D assays, suggesting their potential as new antitumor agents .
Case Study: Antitumor Efficacy
In a study conducted on three different cancer cell lines, the compound demonstrated:
- IC50 Values :
The proposed mechanism of action for this compound includes:
- DNA Binding : The compound may interact with DNA, inhibiting DNA-dependent enzymes and disrupting replication processes.
- Enzyme Inhibition : It is suggested that the compound can inhibit specific enzymes by occupying their active sites or modulating receptor activity .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is crucial for guiding future modifications of the compound to enhance efficacy and reduce toxicity. The presence of specific functional groups such as the benzimidazole nucleus has been linked to increased bioactivity across various studies .
Summary of SAR Findings
- Benzimidazole Moiety : Essential for antimicrobial and anticancer activities.
- Hydrazide Functional Group : Contributes to enzyme inhibition properties.
- Sulfanyl Group : Enhances lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
